4-Nitrobenzoic acid--N,N-diethylethanamine (1/1)
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Overview
Description
4-Nitrobenzoic acid–N,N-diethylethanamine (1/1) is a compound formed by the combination of 4-nitrobenzoic acid and N,N-diethylethanamine in a 1:1 molar ratio. 4-Nitrobenzoic acid is an organic compound with the formula C(_7)H(_5)NO(_4), known for its pale yellow crystalline appearance 4)H({11})N, commonly used as a base in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrobenzoic acid can be synthesized by the oxidation of 4-nitrotoluene using oxidants such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by the oxidation of the alkyl substituent . N,N-diethylethanamine is typically produced by the reaction of ethanol with ammonia in the presence of a catalyst.
Industrial Production Methods
Industrial production of 4-nitrobenzoic acid involves large-scale oxidation processes, often using air or oxygen as the oxidant. N,N-diethylethanamine is produced industrially by the catalytic reaction of ethanol with ammonia, followed by distillation to purify the product.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions.
Oxidation: Further oxidation to form different derivatives.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-Aminobenzoic acid.
Substitution: Various substituted nitrobenzoic acids.
Oxidation: Derivatives like 4-nitrobenzoyl chloride.
Scientific Research Applications
4-Nitrobenzoic acid is used as an intermediate in the synthesis of pharmaceuticals, such as the anesthetic procaine and folic acid . It also participates in the biosynthesis of the antibiotic aureothin . N,N-diethylethanamine is widely used as a base in organic synthesis and as a precursor in the production of various chemicals.
Mechanism of Action
The mechanism of action of 4-nitrobenzoic acid involves its conversion to active derivatives, such as 4-aminobenzoic acid, which can then participate in various biochemical pathways. N,N-diethylethanamine acts as a base, neutralizing acids and facilitating nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid without the nitro group.
Nitrobenzene: An aromatic compound with a nitro group but lacking the carboxylic acid functionality.
Anthranilic acid: An aromatic compound with both amino and carboxylic acid groups.
Uniqueness
4-Nitrobenzoic acid is unique due to the presence of both a nitro group and a carboxylic acid group, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in pharmaceutical synthesis.
Properties
CAS No. |
51694-06-5 |
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Molecular Formula |
C13H20N2O4 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N,N-diethylethanamine;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C6H15N/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-4-7(5-2)6-3/h1-4H,(H,9,10);4-6H2,1-3H3 |
InChI Key |
OLBLKTGEFNKFLT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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